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Compound of Interest

Compound Name: AB-001

cat. No.: B605073

An in-depth technical guide on the discovery and development of the novel, selective Kinase Z
inhibitor, AB-001, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). This document
details the preclinical and early clinical development of AB-001, presenting key data and
experimental methodologies.

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease
of unknown etiology. The disease is characterized by the progressive scarring of lung tissue,
leading to a decline in lung function. A key pathological mechanism implicated in IPF is the
aberrant activation of fibrotic signaling pathways. One such pathway is mediated by Kinase Z,
a receptor tyrosine kinase that has been shown to be overexpressed in the lung tissue of IPF
patients. AB-001 is a potent and selective small molecule inhibitor of Kinase Z, designed to halt
the progression of fibrosis.

Discovery of AB-001

AB-001 was identified through a high-throughput screening (HTS) campaign of a diverse
chemical library, followed by a rigorous lead optimization program. The objective was to identify
a selective inhibitor of Kinase Z with drug-like properties suitable for oral administration.

High-Throughput Screening and Lead Identification

A fluorescence-based enzymatic assay was developed to screen a library of 200,000
compounds for their ability to inhibit the kinase activity of recombinant human Kinase Z. Initial
hits were validated and triaged based on potency and chemical tractability. The initial hit
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compound, possessing a novel chemical scaffold, exhibited a half-maximal inhibitory
concentration (IC50) of 500 nM.
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Click to download full resolution via product page

High-throughput screening workflow for the identification of AB-001.

Lead Optimization

The initial hit underwent an extensive lead optimization campaign to improve potency,
selectivity, and pharmacokinetic (PK) properties. Structure-activity relationship (SAR) studies
led to the synthesis of over 500 analogs. This process culminated in the identification of AB-
001, which demonstrated a significant improvement in potency (IC50 = 2 nM) and an excellent
selectivity profile.

Preclinical Development

AB-001 was subjected to a comprehensive battery of in vitro and in vivo studies to establish its
mechanism of action, efficacy, and safety profile.

In Vitro Characterization

To assess the selectivity of AB-001, it was screened against a panel of 192 human kinases. At
a concentration of 1 uM, AB-001 demonstrated minimal inhibition of off-target kinases,
highlighting its high selectivity for Kinase Z.

Table 1: Kinase Selectivity Profile of AB-001
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Kinase Target IC50 (nM)
Kinase Z 2

Kinase A >10,000
Kinase B >10,000
Kinase C 8,500

... (188 more) >10,000

The cellular activity of AB-001 was confirmed in primary human lung fibroblasts (HLFs) derived
from IPF patients. AB-001 effectively inhibited the phosphorylation of the downstream effector
of Kinase Z, Substrate Y, in a dose-dependent manner.
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Simplified signaling pathway of Kinase Z in fibrosis.

Pharmacokinetics

The pharmacokinetic properties of AB-001 were evaluated in several preclinical species
following a single oral dose. The compound exhibited good oral bioavailability and a half-life

supportive of once-daily dosing.

Table 2: Pharmacokinetic Properties of AB-001 in Preclinical Species
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Dose

. Cmax AUC Bioavaila
Species (mgl/kg, Tmax (h) T1/2 (h) .
(ng/mL) (ng-h/imL) bility (%)
PO)
Mouse 10 1,250 1.0 8,750 4.5 45
Rat 10 980 2.0 9,800 6.2 55
Dog 5 850 2.0 10,200 8.1 65

In Vivo Efficacy

The efficacy of AB-001 was assessed in a bleomycin-induced mouse model of pulmonary

fibrosis. Prophylactic oral administration of AB-001 resulted in a significant reduction in lung

collagen content, a key marker of fibrosis.

Table 3: Efficacy of AB-001 in a Murine Model of Pulmonary Fibrosis

Dose (mgl/kg/day, Lung Collagen (p % Inhibition of
Treatment Group . .

PO) gllung ) Fibrosis
Vehicle Control 350 £ 25
AB-001 10 220+ 15 59%
AB-001 30 180+ 12 7%
Nintedanib (Positive

60 195+ 18 71%

Control)

p < 0.01 vs. Vehicle

Control

Safety and Toxicology

AB-001 was well-tolerated in preclinical safety studies. No dose-limiting toxicities were

observed in 28-day repeat-dose toxicology studies in rats and dogs at exposures significantly

higher than the anticipated therapeutic exposure in humans.
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Clinical Development

Based on the promising preclinical data, AB-001 advanced into clinical development.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy
volunteers to evaluate the safety, tolerability, and pharmacokinetics of AB-001. The study
involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Single Ascending Dose (SAD)

Cohort 1 Cohort 2 Cohort 3
(10 mg) (30 mg) (100 mg)

i
i v Multiple Ascending Dose (MAD)
|

Each Cohort: Cohort A Cohort B
6 Active, 2 Placebo (20 mg QD x 14d) (50 mg QD x 14d)

Each Cohort:
9 Active, 3 Placebo

Click to download full resolution via product page

Phase 1 clinical trial design for AB-001.

AB-001 was found to be safe and well-tolerated at all dose levels tested. The pharmacokinetic
profile in humans was consistent with preclinical data, supporting the potential for once-daily
dosing. The most common adverse events were mild and included headache and nausea.

Table 4: Summary of Mean Human Pharmacokinetic Parameters (SAD)
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Dose (mg) Cmax (ng/mL) Tmax (h) AUC (ng-h/mL) T1/2 (h)
10 150 2.5 1,800 18.5
30 480 2.0 6,240 20.1
100 1,650 3.0 24,750 22.3

Experimental Protocols
Kinase Z Inhibition Assay (Fluorescence-Based)

o Reagents: Recombinant human Kinase Z, ATP, fluorescently-labeled peptide substrate.
e Procedure:
1. Add 5 pL of AB-001 (in DMSO, various concentrations) to a 384-well plate.
2. Add 10 pL of Kinase Z enzyme solution and incubate for 15 minutes at room temperature.
3. Initiate the kinase reaction by adding 10 uL of ATP/substrate solution.
4. Incubate for 60 minutes at 30°C.
5. Stop the reaction and measure the fluorescence signal.

» Data Analysis: Calculate the percent inhibition relative to DMSO controls and determine the
IC50 value by fitting the data to a four-parameter logistic equation.

Murine Model of Bleomycin-Induced Pulmonary Fibrosis

¢ Animals: 8-week-old male C57BL/6 mice.

 Induction: On day 0, anesthetize mice and intratracheally instill bleomycin (1.5 U/kg) or
saline (vehicle).

o Treatment: Administer AB-001 or vehicle control orally, once daily, from day 1 to day 21.

e Endpoint: On day 21, euthanize the mice, and harvest the lungs.
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e Analysis:
1. Measure total lung collagen content using the Sircol Collagen Assay.

2. Perform histological analysis of lung sections stained with Masson's trichrome to assess
the extent of fibrosis.

Conclusion

AB-001 is a potent, selective, and orally bioavailable inhibitor of Kinase Z with a promising
preclinical profile for the treatment of Idiopathic Pulmonary Fibrosis. It has demonstrated robust
efficacy in a relevant animal model and has been shown to be safe and well-tolerated in Phase
1 clinical studies. Further clinical investigation in patients with IPF is warranted.

 To cite this document: BenchChem. [Discovery and development history of AB-001].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605073#discovery-and-development-history-of-ab-
001]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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